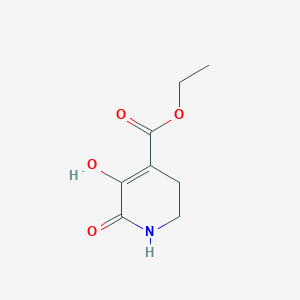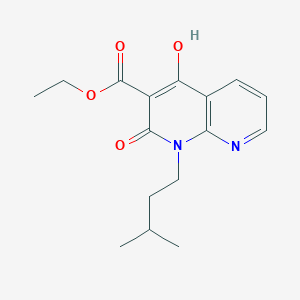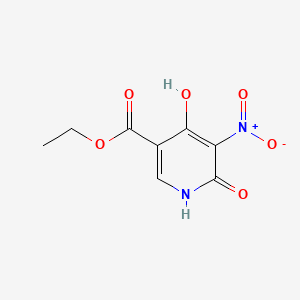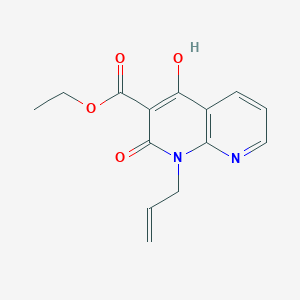
2-Amino-5-(trifluoromethyl)isonicotinic acid
Übersicht
Beschreibung
2-Amino-5-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of isonicotinic acid , which is a type of pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of trifluoromethylated amines, which includes 2-Amino-5-(trifluoromethyl)isonicotinic acid, can be achieved through a highly enantioselective catalytic isomerization of trifluoromethyl imines with a new chiral organic catalyst . This process allows for the production of both aryl and alkyl trifluoromethylated amines in high enantioselectivities .Molecular Structure Analysis
The molecular structure of 2-Amino-5-(trifluoromethyl)isonicotinic acid is characterized by the presence of a pyridine ring, an amino group, and a trifluoromethyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis
The boiling point of 2-Amino-5-(trifluoromethyl)isonicotinic acid is predicted to be 439.1±45.0 °C, and its density is predicted to be 1.573±0.06 g/cm3 . The compound has a pKa value of 1.16±0.36 (predicted) .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid. This process demonstrates a green chemistry approach, avoiding the use of volatile and toxic solvents and catalysts, and highlights the potential of 2-amino-5-(trifluoromethyl)isonicotinic acid derivatives in synthesizing valuable chemicals through carbon dioxide fixation (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Pyranopyrazoles
Zolfigol et al. (2013) reported on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. The research presents an efficient method for preparing complex molecules, showcasing the catalytic versatility of isonicotinic acid derivatives in organic synthesis (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).
Antimicrobial Activity
Mishra et al. (2010) synthesized triazole derivatives starting from isonicotinic acid hydrazide, demonstrating significant antimicrobial activity against various microorganisms. This application indicates the potential of 2-amino-5-(trifluoromethyl)isonicotinic acid derivatives in developing new antimicrobial agents (Mishra, Kumar, Kumar, Majeed, Rashid, & Sharma, 2010).
Novel Nanofiltration Membranes
Liu et al. (2012) synthesized sulfonated thin-film composite nanofiltration membranes using derivatives of 2-amino-5-(trifluoromethyl)isonicotinic acid for the treatment of dye solutions. The study underscores the role of such derivatives in enhancing water treatment technologies through improved membrane materials (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Selective Recognition of Molybdenum(VI)
Ren et al. (2013) explored the use of isonicotinic acid in preparing Mo(VI) oxy ion-imprinted particles for selective recognition and removal of molybdenum(VI) from water. This application demonstrates the environmental significance of 2-amino-5-(trifluoromethyl)isonicotinic acid derivatives in addressing pollution and enhancing water purity (Ren, Liu, Feng, Ma, Wen, & Zhang, 2013).
Safety and Hazards
2-Amino-5-(trifluoromethyl)isonicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Wirkmechanismus
Target of Action
It is known that isoniazid, a compound structurally related to 2-amino-5-(trifluoromethyl)isonicotinic acid, is used in the treatment of tuberculosis and has been studied for its diverse biological activities .
Mode of Action
Studies involving structure, metabolism, and anti-tuberculosis in vitro activity of isoniazid derivatives suggest that these compounds can be considered original isoniazid derivatives prodrugs since hydrazides are cleaved into isonicotinic acid, which is the bioactive form of isoniazid .
Biochemical Pathways
It is known that isoniazid, a related compound, is involved in the treatment of tuberculosis, suggesting potential anti-mycobacterial activity .
Result of Action
A compound with a similar structure, 3-(2-furyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1h-1-(isonicotinoyl)pyrazole, was found to be active against all inh-resistant strains regardless of the genetic background .
Eigenschaften
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-12-5(11)1-3(4)6(13)14/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPCCDFNELZRFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)





![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)




